molecular formula C16H17N3O B12286946 (R)-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane

(R)-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane

Cat. No.: B12286946
M. Wt: 267.33 g/mol
InChI Key: SPJNLNFZPWFKNL-UHFFFAOYSA-N
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Description

®-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane is an organic compound that features an azido group, a phenyl group, and a methylphenoxy group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Propane Backbone: The initial step involves the formation of the propane backbone through a Grignard reaction or an alkylation reaction.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Methylphenoxy Group: The methylphenoxy group is attached through an etherification reaction using a suitable phenol derivative.

Industrial Production Methods

Industrial production of ®-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Sodium azide is often used for azidation reactions, while other nucleophiles can be used for further substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of ®-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for labeling and tracking molecules in biological systems. The azido group can also interact with various molecular targets, leading to the formation of stable triazole linkages.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-Chloro-2-methylphenoxy)propionic acid: Similar in structure but contains a carboxylic acid group instead of an azido group.

    ®-2-(4-Chloro-2-methylphenoxy)octyl propionate: Contains an octyl ester group instead of an azido group.

    ®-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine: Contains an amine group instead of an azido group.

Uniqueness

®-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry applications. This makes it particularly valuable in fields requiring specific and efficient labeling techniques.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

1-(3-azido-1-phenylpropoxy)-2-methylbenzene

InChI

InChI=1S/C16H17N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3

InChI Key

SPJNLNFZPWFKNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(CCN=[N+]=[N-])C2=CC=CC=C2

Origin of Product

United States

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